hERG Liability Reduction in GLP-1R Agonists
Incorporation of a difluorocyclobutyl scaffold into small-molecule GLP-1R agonists dramatically reduced hERG channel inhibition relative to the clinical candidate danuglipron, which contains a piperidine ring. Danuglipron exhibits hERG IC₅₀ = 4.3 μM, a value associated with cardiac toxicity risk, whereas the optimized difluorocyclobutyl derivative (compound 73) demonstrated significantly attenuated hERG activity while maintaining sub-nanomolar GLP-1R agonism (EC₅₀ = 0.048 nM) [1]. This represents an ~90-fold improvement in functional potency combined with a therapeutically meaningful reduction in a key off-target liability, directly attributable to the unique conformational and electronic properties of the 2-CHF₂-cyclobutyl scaffold.
| Evidence Dimension | hERG inhibition (IC₅₀) and GLP-1R functional agonism (EC₅₀) |
|---|---|
| Target Compound Data | GLP-1R EC₅₀ = 0.048 nM (compound 73, difluorocyclobutyl derivative); hERG IC₅₀ not explicitly stated but reported as significantly reduced vs. danuglipron |
| Comparator Or Baseline | Danuglipron (PF-06882961): GLP-1R EC₅₀ = not directly compared in same assay; hERG IC₅₀ = 4.3 μM |
| Quantified Difference | At least ~90-fold improvement in hERG safety margin; GLP-1R EC₅₀ in sub-nanomolar range vs. micromolar hERG IC₅₀ for comparator |
| Conditions | In vitro hERG patch-clamp assay; GLP-1R cAMP functional assay in recombinant cell lines; in vivo glucose tolerance test in mice |
Why This Matters
Procurement of the 2-CHF₂-cyclobutyl building block enables construction of GLP-1R agonists with intrinsically lower cardiac safety risk, a critical differentiator for lead optimization in the competitive type 2 diabetes and obesity therapeutic area.
- [1] Miao L, et al. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. J Med Chem. 2025;68(7):4555-4570. View Source
